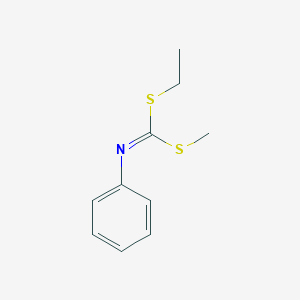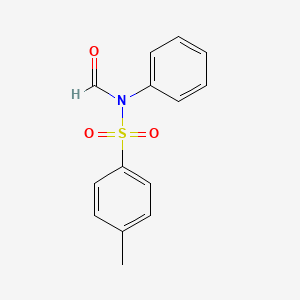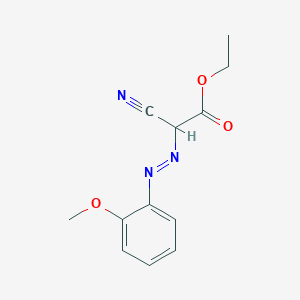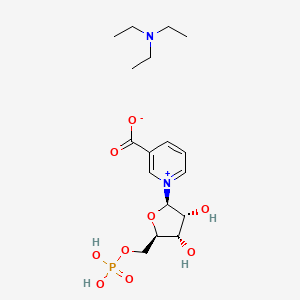
Ethyl methyl phenylcarbonodithioimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl methyl phenylcarbonodithioimidate is an organic compound with the molecular formula C10H13NS2 It is a member of the dithioimidate family, which are compounds containing the functional group -C(=S)-N=C(S)-
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl phenylcarbonodithioimidate typically involves the reaction of ethyl methyl ketone with phenyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl methyl phenylcarbonodithioimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Ethyl methyl phenylcarbonodithioimidate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl methyl phenylcarbonodithioimidate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with proteins, enzymes, or other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the type of reaction.
類似化合物との比較
Similar Compounds
Ethyl phenylcarbonodithioimidate: Similar structure but lacks the methyl group.
Methyl phenylcarbonodithioimidate: Similar structure but lacks the ethyl group.
Phenylcarbonodithioimidate: Lacks both the ethyl and methyl groups.
Uniqueness
Ethyl methyl phenylcarbonodithioimidate is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This dual substitution can enhance its solubility, stability, and overall chemical properties, making it a valuable compound for various applications.
特性
CAS番号 |
20033-60-7 |
|---|---|
分子式 |
C10H13NS2 |
分子量 |
211.4 g/mol |
IUPAC名 |
1-ethylsulfanyl-1-methylsulfanyl-N-phenylmethanimine |
InChI |
InChI=1S/C10H13NS2/c1-3-13-10(12-2)11-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChIキー |
VHHYZVXKUOICQW-UHFFFAOYSA-N |
正規SMILES |
CCSC(=NC1=CC=CC=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-[methyl(nitroso)amino]butanoic acid](/img/structure/B14009601.png)
![4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-](/img/structure/B14009606.png)
![Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate](/img/structure/B14009607.png)

![6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one](/img/structure/B14009617.png)

![2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14009634.png)
![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
![1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one](/img/structure/B14009637.png)

![3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14009646.png)

![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B14009651.png)

